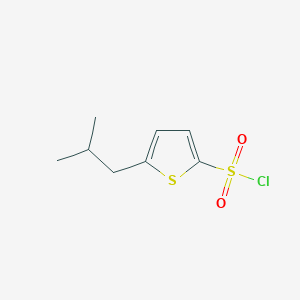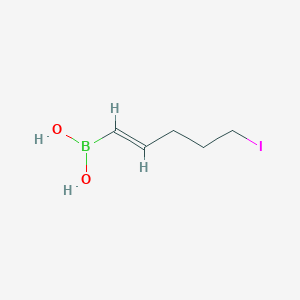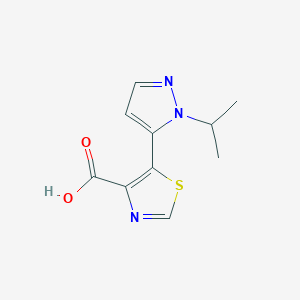![molecular formula C15H14N2O B11870924 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 97456-66-1](/img/structure/B11870924.png)
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound that belongs to the class of indoloquinolizines
Métodos De Preparación
The synthesis of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves a multi-step process. One common method starts with the condensation of tryptophan with dihydropyran under acidic conditions, leading to the formation of a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to yield the desired indoloquinolizine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can be compared with other indoloquinolizine derivatives, such as:
- 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine
- 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-ones
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
97456-66-1 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
6,7,12,12b-tetrahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-5,7,14,16H,6,8-9H2 |
Clave InChI |
PTNQXFFJNMOTPN-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC(=O)CC2C3=C1C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)

![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)
